molecular formula C9H18ClNO2 B6217059 tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride CAS No. 2710510-52-2

tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B6217059
CAS No.: 2710510-52-2
M. Wt: 207.7
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Description

tert-Butyl (3R)-pyrrolidine-3-carboxylate hydrochloride: is a chemical compound that belongs to the class of pyrrolidine derivatives. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity. The compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the pyrrolidine ring, which imparts steric hindrance and influences its chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride typically involves the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently converted to the hydrochloride salt by treatment with hydrochloric acid. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyrrolidine ring, resulting in a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3R)-pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions include N-oxides, amines, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: tert-Butyl (3R)-pyrrolidine-3-carboxylate hydrochloride is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. It can act as a ligand in binding studies and help elucidate the structure-activity relationships of biologically active molecules .

Medicine: The compound has potential applications in drug discovery and development. It can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its unique reactivity makes it valuable in the synthesis of polymers and other high-performance materials .

Mechanism of Action

The mechanism of action of tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the overall binding and activity of the compound .

Comparison with Similar Compounds

  • tert-Butyl (3R)-3-pyrrolidinylcarbamate hydrochloride
  • tert-Butyl (3S)-pyrrolidine-3-carboxylate hydrochloride
  • tert-Butyl (3R)-pyrrolidine-2-carboxylate hydrochloride

Uniqueness: tert-Butyl (3R)-pyrrolidine-3-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the tert-butyl group. This combination imparts distinct reactivity and binding properties compared to other similar compounds. The steric hindrance provided by the tert-butyl group can enhance the compound’s stability and selectivity in various chemical and biological applications .

Properties

CAS No.

2710510-52-2

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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